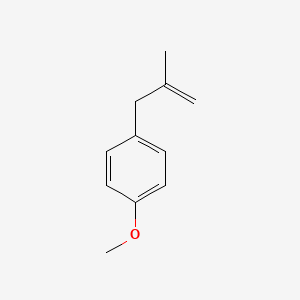

3-(4-Methoxyphenyl)-2-methyl-1-propene

Description

Contextual Significance in Contemporary Organic Chemistry

In the landscape of contemporary organic chemistry, the study of aryl-substituted alkenes is of considerable importance due to their prevalence in natural products and their utility as versatile synthetic intermediates. 3-(4-Methoxyphenyl)-2-methyl-1-propene, while a specific and less commonly cited molecule, is structurally related to more widely known compounds such as anethole (B165797), a major component of essential oils with established applications in flavoring and pharmaceuticals. wikipedia.orghuidziekten.nlnih.govacs.org The exploration of this compound and its derivatives offers a pathway to new chemical entities with potentially novel biological activities or material properties. The methoxy (B1213986) group on the phenyl ring and the methyl group on the propene backbone are key functional handles that can influence the molecule's electronic properties, reactivity, and steric profile, making it a valuable scaffold for medicinal chemistry and materials science research.

Structural Characteristics and Research Relevance of the Propene Framework

The propene framework of this compound is a fundamental structural motif in organic chemistry. The presence of a double bond provides a site for a variety of chemical transformations, including addition reactions, oxidations, and polymerizations. The methyl group attached to the second carbon of the propene chain introduces a stereocenter in certain reaction products and can influence the regioselectivity of reactions at the double bond.

The 4-methoxyphenyl (B3050149) group, an electron-donating substituent, significantly impacts the electronic nature of the alkene. This substituent can activate the aromatic ring towards electrophilic substitution and can also influence the reactivity of the propene unit. The interplay between the aryl group and the alkene is a central theme in the study of such compounds, with implications for their use in the synthesis of more complex molecules.

Overview of Established and Emerging Research Trajectories for Aryl-Substituted Alkenes

Research into aryl-substituted alkenes is a dynamic field with several established and emerging trajectories. These compounds are crucial building blocks in the synthesis of polymers, pharmaceuticals, and fine chemicals.

Established research areas include:

Polymerization: Aryl-substituted alkenes can undergo polymerization to produce materials with a range of properties. The nature of the aryl substituent can be tailored to control the polymer's characteristics, such as its thermal stability and optical properties.

Fine Chemical Synthesis: These alkenes are valuable precursors for the synthesis of a wide array of fine chemicals through transformations of the double bond and functionalization of the aromatic ring.

Emerging research trajectories are increasingly focused on:

Catalysis: The development of novel catalytic systems for the efficient and selective synthesis of functionalized aryl-alkenes is a major area of interest. This includes the use of transition metal catalysts for cross-coupling reactions.

Medicinal Chemistry: Aryl-substituted alkenes are scaffolds of interest for the development of new therapeutic agents. The structural diversity that can be achieved through modification of this basic framework allows for the exploration of a wide range of biological targets. For instance, related chalcone (B49325) structures containing the 4-methoxyphenyl group have been investigated for their biological activities. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information for this compound and a related compound, anethole, for comparative purposes.

This compound

| Property | Value |

|---|---|

| Molecular Formula | C11H14O |

| Molecular Weight | 162.23 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Anethole

| Property | Value |

|---|---|

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| Appearance | Colorless liquid wikipedia.org |

| Boiling Point | 236 °C scentree.co |

| Melting Point | 23 °C scentree.co |

| Solubility | Slightly soluble in water, highly soluble in ethanol (B145695) wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7H,1,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRBMAXKVVLXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566345 | |

| Record name | 1-Methoxy-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20849-82-5 | |

| Record name | 1-Methoxy-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development

Established Synthetic Pathways to 3-(4-Methoxyphenyl)-2-methyl-1-propene

Established routes to the target compound rely on classic carbon-carbon bond-forming reactions and functional group transformations.

One potential synthetic route involves the alkylation of a carbonyl compound. A plausible method starts with a Grignard reagent reacting with an appropriate ketone or aldehyde, followed by a dehydration step to form the alkene. For instance, the reaction of isopropylmagnesium bromide with 4-methoxyacetophenone would yield a tertiary alcohol. Subsequent acid-catalyzed dehydration would likely produce a mixture of alkene isomers, including the desired this compound, although control of regioselectivity can be a significant challenge in this final step.

A more controlled approach involves the reaction of 4-methoxyphenylmagnesium bromide with isobutyraldehyde. fiveable.me This reaction forms a secondary alcohol, 1-(4-methoxyphenyl)-2-methyl-1-propanol. The subsequent dehydration of this alcohol would then yield the target alkene. Careful selection of dehydration conditions is necessary to favor the formation of the terminal alkene over other potential isomers. The formation of byproducts during the Grignard reaction or dehydration can complicate purification. google.comcerritos.edu

| Alkylation Approach | Starting Materials | Key Intermediates | Primary Challenge |

| Route 1 | 4-Methoxyacetophenone, Isopropylmagnesium bromide | 2-(4-methoxyphenyl)-3-methyl-2-butanol | Control of regioselectivity during dehydration |

| Route 2 | 4-Bromoanisole, Magnesium, Isobutyraldehyde | 1-(4-methoxyphenyl)-2-methyl-1-propanol | Potential for isomeric alkene mixture upon dehydration |

Olefination reactions provide a highly reliable and direct method for forming carbon-carbon double bonds with excellent regiocontrol. libretexts.org

The Wittig reaction is a cornerstone of alkene synthesis. wikipedia.orglumenlearning.com For the target molecule, this would involve the reaction of an appropriate phosphonium (B103445) ylide with a ketone. Specifically, 4-methoxybenzyltriphenylphosphonium bromide can be prepared via the SN2 reaction of 4-methoxybenzyl bromide with triphenylphosphine (B44618). masterorganicchemistry.com Deprotonation of this salt with a strong base, such as n-butyllithium, generates the corresponding ylide. The ylide then reacts with acetone (B3395972) to yield this compound and triphenylphosphine oxide. The high stability of the triphenylphosphine oxide byproduct is a major driving force for this reaction. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic than the corresponding Wittig ylides and the water-soluble phosphate (B84403) byproduct simplifies purification. slideshare.net A viable HWE route to the target compound involves the reaction of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) with the carbanion generated from diethyl isopropylphosphonate. The phosphonate reagent is deprotonated with a base like sodium hydride to form the nucleophilic carbanion, which then attacks the aldehyde, ultimately forming the desired alkene. wpmucdn.comyoutube.com

| Olefination Reaction | Key Reagents | Byproduct | Key Advantage |

| Wittig Reaction | 4-Methoxybenzyltriphenylphosphonium bromide, Acetone, Strong Base (e.g., n-BuLi) | Triphenylphosphine oxide | Absolute regiocontrol of the double bond position. lumenlearning.com |

| Horner-Wadsworth-Emmons | Diethyl isopropylphosphonate, 4-Methoxybenzaldehyde, Base (e.g., NaH) | Diethyl phosphate (water-soluble) | Often gives higher yields and easier purification than the Wittig reaction. conicet.gov.ar |

The Heck reaction is a powerful method for forming substituted alkenes by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex. nih.gov To synthesize this compound, this reaction would involve the coupling of an aryl halide, such as 4-iodoanisole (B42571) or 4-bromoanisole, with isobutylene (B52900).

The reaction is typically carried out in the presence of a palladium(0) catalyst, often generated in situ from a precursor like palladium(II) acetate (B1210297), along with a phosphine (B1218219) ligand and a base (e.g., triethylamine) to neutralize the hydrogen halide formed during the reaction. researchgate.net The coupling of 4-iodoanisole with isobutylene is expected to proceed with high regioselectivity, affording the terminal alkene product due to steric effects at the more substituted position of isobutylene. Research has shown effective Heck coupling of 4-iodoanisole with other alkenes, supporting the viability of this pathway. researchgate.netmdpi.com

| Heck Reaction | Reactants | Catalyst System | Key Advantage |

| Proposed Route | 4-Iodoanisole, Isobutylene | Palladium(II) acetate, Phosphine ligand, Base (e.g., Triethylamine) | High regioselectivity for the terminal alkene product. |

Another synthetic strategy involves the transformation of a pre-existing propene derivative. A suitable precursor for this approach would be the allylic alcohol, 3-(4-methoxyphenyl)-2-methyl-2-propen-1-ol. scbt.comnih.gov The synthesis of this alcohol could be achieved via the reaction of a 4-methoxyphenyl (B3050149) Grignard reagent with an α,β-unsaturated aldehyde like methacrolein.

The conversion of the allylic alcohol to the target alkene requires the reductive removal of the hydroxyl group. This is not a single-step transformation and typically involves converting the alcohol into a better leaving group. For example, the alcohol could be converted to an allylic halide (e.g., a chloride or bromide) or an allylic ester (e.g., an acetate or tosylate). Subsequent reduction of this intermediate with a hydride reagent, such as lithium aluminum hydride, or via catalytic hydrogenation could then furnish the final product, this compound.

Novel and Advanced Synthetic Approaches

Advances in synthetic methodology focus on improving efficiency and selectivity, minimizing waste, and simplifying procedures.

While the target molecule itself is achiral and lacks E/Z isomerism, the principles of selectivity are crucial in evaluating the efficiency of its synthetic routes.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The Wittig and HWE reactions are highly chemoselective, reacting specifically with aldehydes and ketones without affecting many other functional groups, such as esters or ethers present in the molecule. In the Grignard-based routes, chemoselectivity is a major consideration, as the highly reactive Grignard reagent would react with any acidic protons (e.g., alcohols, amines) in the starting material, necessitating protection strategies.

Regioselectivity: This is a critical factor in synthesizing the target compound. The Wittig and HWE reactions offer unambiguous regiocontrol, as the double bond is formed precisely at the location of the original carbonyl group. In contrast, the Grignard reaction followed by dehydration can often lead to a mixture of alkene isomers through elimination in different directions, posing significant purification challenges. The Heck reaction generally provides good regioselectivity, favoring the formation of the less sterically hindered, terminal alkene, which is the desired product in this case.

Application of Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally benign and sustainable processes. Traditional synthetic routes, such as the Wittig reaction, can be redesigned to minimize waste and utilize safer reagents.

A plausible and widely used method for the synthesis of this compound is the Wittig reaction. This involves the reaction of a phosphonium ylide with a ketone or aldehyde. In this case, 4-methoxybenzaldehyde can be reacted with the ylide generated from isopropyltriphenylphosphonium (B8661593) bromide.

Conventional Wittig reactions often employ stoichiometric amounts of triphenylphosphine, which generates triphenylphosphine oxide as a byproduct, leading to poor atom economy. gctlc.org Furthermore, the use of hazardous solvents is common. Green chemistry approaches aim to mitigate these drawbacks. For instance, catalytic Wittig reactions have been developed where the phosphine oxide is reduced in situ, allowing for the use of substoichiometric amounts of the phosphorus reagent. ru.nl

Another green approach is the use of solvent-free reaction conditions. gctlc.org The reaction between an aldehyde and a phosphonium salt can be carried out by grinding the reactants with a solid base, such as potassium phosphate, thereby eliminating the need for a solvent. gctlc.org This not only reduces solvent waste but can also simplify the workup procedure. The use of aqueous media for the Wittig reaction has also been explored, presenting a safer alternative to traditional organic solvents. ru.nl

The table below illustrates a comparative overview of a conventional versus a green chemistry-aligned Wittig reaction for the synthesis of a generic alkene, highlighting the potential improvements.

Table 1: Comparison of Conventional and Green Wittig Reaction Parameters

| Parameter | Conventional Wittig Reaction | Green Wittig Reaction |

|---|---|---|

| Solvent | Anhydrous organic solvents (e.g., THF, DMSO) | Solvent-free or water |

| Base | Strong bases (e.g., n-BuLi, NaH) | Mild solid base (e.g., K₃PO₄) |

| Phosphorus Reagent | Stoichiometric | Catalytic with in-situ recycling |

| Waste | Stoichiometric triphenylphosphine oxide | Reduced phosphine oxide waste |

| Energy | Often requires heating or cooling | Can be performed at ambient temperature |

Flow Chemistry and Continuous Processing Techniques for Scalability

For the scalable synthesis of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. lonza.com Microreactors, with their high surface-area-to-volume ratio, enable excellent heat and mass transfer, leading to better control over reaction conditions, improved safety, and potentially higher yields and purities. chimia.ch

A continuous flow synthesis of this compound via a Wittig reaction could be envisioned as follows: streams of 4-methoxybenzaldehyde and the pre-formed phosphonium ylide in a suitable solvent would be continuously pumped and mixed in a microreactor. flowchemistrysociety.com The reaction mixture would then flow through a heated or cooled zone for a specific residence time to ensure complete conversion. ethernet.edu.et The output stream could then be directed to an in-line purification module.

The use of packed-bed reactors containing a supported catalyst or reagent is another flow chemistry strategy. For instance, a solid-supported base could be used to deprotonate the phosphonium salt, or a supported phosphine reagent could facilitate the reaction, simplifying purification as the byproducts remain bound to the solid support. rsc.org

Table 2: Hypothetical Flow Chemistry Parameters for Wittig Olefination

| Parameter | Value |

|---|---|

| Reactor Type | Microreactor or Packed-Bed Reactor |

| Reactant A | Solution of 4-methoxybenzaldehyde |

| Reactant B | Solution of isopropyltriphenylphosphonium ylide |

| Flow Rate | 0.1 - 10 mL/min |

| Residence Time | 5 - 60 minutes |

| Temperature | 25 - 100 °C |

| Pressure | 1 - 10 bar |

The advantages of such a continuous process include enhanced safety due to the small reaction volumes, consistent product quality, and the potential for automated, high-throughput production. lonza.com

Process Intensification and Optimization for Research-Scale Production

Process intensification aims to develop smaller, safer, and more energy-efficient processes. nih.gov For the research-scale production of this compound, several parameters of a chosen synthetic route, such as a Grignard reaction, can be optimized. A potential Grignard route could involve the reaction of 4-methoxyphenylmagnesium bromide with acetone, followed by dehydration of the resulting tertiary alcohol.

Key optimization parameters for the Grignard reaction step include temperature, reaction time, and stoichiometry of the reactants. numberanalytics.com Low temperatures are often crucial to suppress side reactions and improve selectivity. numberanalytics.com Efficient stirring is also vital to ensure good mass transfer between the reactants. numberanalytics.com

The use of microreactors can significantly aid in process optimization at the research scale. The precise control over temperature and residence time allows for the rapid screening of a wide range of reaction conditions to identify the optimal parameters for yield and selectivity. researchgate.net For instance, a design of experiments (DoE) approach can be coupled with a flow chemistry setup to systematically explore the reaction space.

Dehydration of the tertiary alcohol intermediate to form the desired alkene can be catalyzed by an acid. In a flow setup, this can be achieved by passing the alcohol solution through a heated packed-bed reactor containing a solid acid catalyst. rsc.org This approach avoids the use of corrosive mineral acids in solution and simplifies product workup.

Table 3: Parameters for Optimization in a Grignard-Based Synthesis

| Parameter | Range for Optimization | Impact |

|---|---|---|

| Temperature | -20 °C to 25 °C | Selectivity, reaction rate |

| Grignard Reagent Equivalents | 1.0 to 1.5 | Conversion, byproduct formation |

| Residence Time (Flow) | 1 to 30 minutes | Conversion |

| Dehydration Catalyst | Solid acid (e.g., Amberlyst) | Yield, purity |

| Dehydration Temperature | 80 °C to 150 °C | Conversion, selectivity |

By systematically optimizing these parameters, a robust and efficient process for the research-scale production of this compound can be established, laying the groundwork for potential scale-up.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Addition Reactions to the Alkene Moiety

The electron-rich double bond of 3-(4-Methoxyphenyl)-2-methyl-1-propene readily undergoes electrophilic addition. The general mechanism is initiated by the attack of the π-electrons on an electrophile (E⁺), leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to yield the final addition product. The regiochemical and stereochemical outcomes of these reactions are highly dependent on the nature of the electrophile and the stability of the resulting carbocation.

Halogenation Mechanisms and Regioselectivity

The halogenation of alkenes with reagents like chlorine (Cl₂) and bromine (Br₂) typically proceeds through a cyclic halonium ion intermediate rather than an open carbocation. This is because the halogen atom can share one of its lone pairs with the adjacent carbocation, forming a three-membered ring. This mechanism prevents carbocation rearrangements and dictates an anti-addition stereochemistry, where the two halogen atoms add to opposite faces of the double bond.

For this compound, the attack of the halogen (X₂) on the double bond would lead to the formation of a bromonium or chloronium ion. The subsequent nucleophilic attack by the halide ion (X⁻) would occur at one of the two carbons of the original double bond. Due to steric hindrance from the methyl and 4-methoxybenzyl groups, the attack is more likely to occur at the less substituted carbon (C1).

The regioselectivity of halogen addition to unsymmetrical alkenes is often less pronounced than in hydrohalogenation because the bridged halonium ion distributes the positive charge. However, in the case of styrenes, there can be significant benzylic character in the transition state, leading to preferential attack at the benzylic carbon. For this compound, the benzylic carbon (C2) is tertiary and sterically hindered. Therefore, a mixture of regioisomers might be expected, with the major product likely resulting from the attack at the less hindered C1 carbon.

Table 1: Predicted Products of Halogenation of this compound

| Reagent | Predicted Major Product | Predicted Minor Product |

|---|---|---|

| Br₂ in CCl₄ | 1,2-Dibromo-3-(4-methoxyphenyl)-2-methylpropane | 1,2-Dibromo-1-(4-methoxyphenyl)-2-methylpropane |

| Cl₂ in CH₂Cl₂ | 1,2-Dichloro-3-(4-methoxyphenyl)-2-methylpropane | 1,2-Dichloro-1-(4-methoxyphenyl)-2-methylpropane |

Hydrohalogenation and Hydration Pathways

The addition of hydrogen halides (HX) and water (in the presence of an acid catalyst) to this compound is expected to follow Markovnikov's rule. wikipedia.orglibretexts.org This rule states that the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

In the case of this compound, protonation of the C1 carbon results in a tertiary benzylic carbocation at C2. This carbocation is highly stabilized by both the inductive effect of the three alkyl groups and, more significantly, by resonance with the electron-rich 4-methoxyphenyl (B3050149) group. The methoxy (B1213986) group, being a strong electron-donating group, delocalizes the positive charge into the aromatic ring, further enhancing the stability of this intermediate. Protonation at C2 would lead to a primary carbocation, which is significantly less stable and therefore not a favored pathway.

Consequently, the nucleophile (halide ion or water) will attack the C2 carbon, leading to the Markovnikov product.

Table 2: Predicted Products of Hydrohalogenation and Hydration

| Reagent | Predicted Product | Rationale |

|---|---|---|

| HBr | 2-Bromo-3-(4-methoxyphenyl)-2-methylpropane | Formation of the most stable tertiary benzylic carbocation. |

| HCl | 2-Chloro-3-(4-methoxyphenyl)-2-methylpropane | Formation of the most stable tertiary benzylic carbocation. |

| H₂O / H₂SO₄ | 3-(4-Methoxyphenyl)-2-methyl-2-propanol | Formation of the most stable tertiary benzylic carbocation. |

Carbocation Rearrangements and Their Influence on Product Distribution

Carbocation rearrangements occur when a less stable carbocation can rearrange to a more stable one through a 1,2-hydride or 1,2-alkyl shift. masterorganicchemistry.commasterorganicchemistry.compressbooks.publibretexts.org In the hydrohalogenation or hydration of this compound, the initially formed carbocation is a tertiary benzylic carbocation. This is already a very stable carbocation. Any potential rearrangement, such as a hydride shift from the adjacent methylene (B1212753) group, would lead to a less stable secondary carbocation. Therefore, carbocation rearrangements are not expected to be a significant competing pathway in these reactions, and the product distribution should be dominated by the direct capture of the initial tertiary benzylic carbocation. masterorganicchemistry.commasterorganicchemistry.compressbooks.publibretexts.org

Hydroboration-Oxidation and Hydroamination Processes

Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of alkenes. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org In the first step, borane (B79455) (BH₃) adds to the alkene in a concerted, syn-addition. The boron atom adds to the less sterically hindered carbon atom of the double bond. For this compound, the C1 carbon is less sterically hindered than the C2 carbon. Thus, the boron will add to C1 and the hydrogen to C2. In the second step, oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of stereochemistry. This results in the formation of the anti-Markovnikov alcohol.

Hydroamination: The addition of an N-H bond across the double bond, or hydroamination, can be catalyzed by various transition metals. The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions. For styrenic substrates, both Markovnikov and anti-Markovnikov products can be obtained. For this compound, a rhodium-catalyzed hydroamination would likely yield the branched, Markovnikov product due to the formation of a stable benzylic intermediate. Conversely, catalysts designed for anti-Markovnikov addition, possibly involving a different metal or ligand system, would favor the formation of the linear amine.

Table 3: Predicted Products of Hydroboration-Oxidation and Hydroamination

| Reaction | Reagents | Predicted Major Product | Regioselectivity |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(4-Methoxyphenyl)-2-methyl-1-propanol | Anti-Markovnikov |

| Hydroamination (Markovnikov) | R₂NH, Rh catalyst | N,N-Dialkyl-3-(4-methoxyphenyl)-2-methyl-2-propanamine | Markovnikov |

| Hydroamination (Anti-Markovnikov) | R₂NH, suitable catalyst | N,N-Dialkyl-3-(4-methoxyphenyl)-2-methyl-1-propanamine | Anti-Markovnikov |

Oxidation Reactions

The electron-rich double bond of this compound is also susceptible to oxidation, leading to the formation of epoxides, diols, or cleavage products depending on the oxidizing agent and reaction conditions.

Epoxidation Chemistry and Stereochemical Control

Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide. mdpi.comwikipedia.orgscispace.com Common reagents for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. The oxygen atom is delivered to both faces of the double bond, but steric hindrance can influence the facial selectivity.

For this compound, epoxidation with m-CPBA would yield 2-(4-methoxybenzyl)-2-methyloxirane. Due to the trisubstituted nature of the alkene, the two faces of the double bond are diastereotopic. The approach of the bulky peroxy acid may be influenced by the steric bulk of the 4-methoxybenzyl and methyl groups. However, without experimental data, predicting the facial selectivity is difficult. In many cases with similar substrates, a mixture of diastereomers is obtained unless a chiral catalyst is employed to direct the epoxidation to one face of the alkene.

Table 4: Predicted Product of Epoxidation

| Reagent | Predicted Product | Key Features |

|---|---|---|

| m-CPBA | 2-(4-Methoxybenzyl)-2-methyloxirane | Stereospecific; potential for diastereomeric mixture without chiral control. |

Oxidative Cleavage (e.g., Ozonolysis) and Diol Formation

The carbon-carbon double bond in this compound is susceptible to oxidative attack, leading to cleavage or the addition of hydroxyl groups.

Oxidative Cleavage: Ozonolysis is a powerful method for cleaving alkenes to produce carbonyl compounds. masterorganicchemistry.com The reaction proceeds in two main steps: first, the reaction of the alkene with ozone (O₃) to form an unstable molozonide intermediate, which rapidly rearranges to a more stable ozonide. quora.com The second step is a workup procedure that determines the final products. Reductive workup, typically using zinc (Zn) and water or dimethyl sulfide (B99878) (DMS), cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.com

In the case of this compound, ozonolysis followed by a reductive workup breaks the double bond to yield two distinct carbonyl compounds: 4-methoxybenzaldehyde (B44291) and acetone (B3395972). iitk.ac.indoubtnut.com

| Reactant | Reagents | Predicted Products |

|---|---|---|

| This compound | 1. O₃, CH₂Cl₂ 2. Zn/H₂O or (CH₃)₂S | 4-methoxybenzaldehyde + Acetone |

Diol Formation: The conversion of the alkene to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) can be achieved through dihydroxylation reactions. organic-chemistry.org Common methods include:

Syn-dihydroxylation: This process adds both hydroxyl groups to the same face of the double bond. It is typically accomplished using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. youtube.com

Anti-dihydroxylation: This adds the hydroxyl groups to opposite faces of the double bond, usually via a two-step process involving epoxidation with a peroxy acid (like mCPBA) followed by acid-catalyzed ring-opening of the epoxide with water. youtube.com

Applying syn-dihydroxylation to this compound would yield 3-(4-methoxyphenyl)-2-methylpropane-1,2-diol.

| Reactant | Reaction Type | Typical Reagents | Predicted Product |

|---|---|---|---|

| This compound | Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO 2. H₂O | 3-(4-methoxyphenyl)-2-methylpropane-1,2-diol |

| Syn-dihydroxylation | KMnO₄ (cold, dilute), NaOH |

Reduction Reactions

The primary site for reduction in this compound under typical conditions is the alkene double bond.

Catalytic Hydrogenation Pathways and Selectivity

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.org This reaction is highly efficient for converting alkenes into their corresponding saturated alkanes. Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel (Ra-Ni). libretexts.org

The hydrogenation of this compound yields 1-(4-methoxyphenyl)-2-methylpropane. The reaction is generally selective for the alkene over the aromatic ring under mild conditions (low pressure and temperature), as reducing the benzene (B151609) ring is thermodynamically less favorable and requires more forcing conditions. libretexts.org

| Reactant | Reagents | Product | Typical Conditions |

|---|---|---|---|

| This compound | H₂, Pd/C | 1-(4-methoxyphenyl)-2-methylpropane | Room Temperature, 1-4 atm H₂ |

Stereoselective Reduction Methodologies

Catalytic hydrogenation is a stereospecific reaction that proceeds via syn-addition. The mechanism involves the alkene adsorbing onto the surface of the metal catalyst. Both hydrogen atoms are then delivered to the same face of the double bond from the catalyst surface. libretexts.org

In the specific case of this compound, the product, 1-(4-methoxyphenyl)-2-methylpropane, is achiral. Therefore, while the mechanism of addition is stereoselective (syn), it does not result in the formation of stereoisomers in this particular molecule.

Aromatic Ring Reactivity and Functionalization

The aromatic ring of the molecule is an anisole (B1667542) derivative, which is highly activated towards electrophilic attack.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of the reaction are governed by the substituents already present on the ring.

The aromatic ring in this compound has two substituents:

Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. masterorganicchemistry.com

Alkyl group (-CH₂C(CH₃)=CH₂): A weakly activating, ortho, para-directing group through an inductive effect.

Since the two groups are para to each other, their directing effects reinforce each other. The strong activating effect of the methoxy group dominates, directing incoming electrophiles to the positions ortho to it (C2 and C6 positions of the ring). masterorganicchemistry.com Common SₑAr reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com

| Reaction | Typical Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-4-methoxyphenyl)-2-methyl-1-propene |

| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-4-methoxyphenyl)-2-methyl-1-propene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-(2-methylprop-2-en-1-yl)-4-methoxyphenyl)ethan-1-one |

Metal-Catalyzed Cross-Coupling at the Aromatic Ring

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. researchgate.netscispace.com To make the aromatic ring of this compound amenable to these reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate.

This functionalization can be achieved via electrophilic aromatic substitution, as described previously. For instance, bromination of the ring would yield 3-(2-bromo-4-methoxyphenyl)-2-methyl-1-propene. This aryl bromide could then serve as a substrate in a cross-coupling reaction.

In a Suzuki-Miyaura coupling, the aryl bromide would be reacted with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. rsc.orgrsc.org This two-step sequence allows for the synthesis of complex biaryl structures. mdpi.com

Example Pathway:

Bromination (EAS): this compound + Br₂/FeBr₃ → 3-(2-Bromo-4-methoxyphenyl)-2-methyl-1-propene

Suzuki Coupling: 3-(2-Bromo-4-methoxyphenyl)-2-methyl-1-propene + Phenylboronic acid + Pd(PPh₃)₄/Base → 3-(4-Methoxy-2-phenylphenyl)-2-methyl-1-propene

Radical Reactions and Polymerization Studies

The susceptibility of this compound to radical reactions and polymerization is largely dictated by the presence of the allyl group. In general, allyl compounds can participate in radical processes, but their polymerization behavior can be complex.

Radical Reactions:

The initiation of a radical reaction involving this compound would likely involve the abstraction of a hydrogen atom from the allylic position or the addition of a radical to the double bond. The stability of the resulting radical intermediate plays a crucial role in determining the reaction pathway. Quantum chemical investigations have shown that methyl substitution can destabilize alkyl radicals. nih.govresearchgate.net This suggests that the tertiary radical formed from this compound might be less stable than radicals formed from less substituted analogues.

Polymerization Studies:

The free-radical polymerization of allyl compounds is often challenging. While some allyl monomers can be homopolymerized, they typically yield low molecular weight polymers. researchgate.net This is often attributed to degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from the monomer's allyl group, leading to a stable, non-propagating radical and terminating the chain.

Studies on anethole (B165797), a structural analogue lacking the 2-methyl group, indicate that it does not readily undergo free-radical homopolymerization but can be copolymerized with other vinyl monomers. nih.gov It has also been observed to act as a chain transfer agent. nih.gov The presence of the 2-methyl group in this compound could further hinder polymerization due to increased steric hindrance around the double bond and the potential for forming a less stable tertiary radical.

The polymerization activity of substituted allyl monomers has been shown to decrease with increasing steric bulk of the substituents. nih.gov This is due to the increased difficulty for the polymer segment radical to react with the monomer. nih.gov Therefore, it is expected that the homopolymerization of this compound via a free-radical mechanism would be difficult. However, its copolymerization with more reactive monomers, such as methacrylates or acrylates, could be feasible. mdpi.com

Below is a table summarizing the expected behavior of this compound in radical polymerization based on the behavior of related compounds.

| Polymerization Type | Monomer | Initiator | Expected Outcome | Supporting Evidence |

| Homopolymerization | This compound | Free Radical (e.g., AIBN) | Low to no polymerization | Difficulty in homopolymerizing allyl compounds; steric hindrance from the 2-methyl group. researchgate.netnih.gov |

| Copolymerization | This compound with Methyl Methacrylate | Free Radical (e.g., AIBN) | Formation of a copolymer | Copolymerization of anethole with other vinyl monomers is known. nih.gov |

Pericyclic Reactions and Other Rearrangement Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. researchgate.netmeta-synthesis.com These reactions are typically unaffected by radical initiators or scavengers. msu.edu The structure of this compound allows for the theoretical possibility of several types of pericyclic reactions and rearrangements.

Ene Reaction:

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). oakwoodchemical.com this compound possesses allylic hydrogens and could potentially act as the ene component in a reaction with a suitable enophile, such as maleic anhydride (B1165640) or a reactive carbonyl compound. This would result in the formation of a new carbon-carbon bond and a shift of the double bond.

Sigmatropic Rearrangements:

Sigmatropic rearrangements are unimolecular pericyclic reactions where a sigma-bonded atom or group migrates across a pi-system. meta-synthesis.com A prominent example is the Claisen rearrangement.

Claisen Rearrangement: The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. researchgate.netresearchgate.netnih.gov While this compound is not an ether, it could potentially be a precursor to a compound that can undergo a Claisen rearrangement. For instance, if the corresponding allyl alcohol, 2-methyl-3-(4-methoxyphenyl)prop-2-en-1-ol, were to form a vinyl ether, this derivative could then undergo a Claisen rearrangement upon heating to yield a γ,δ-unsaturated carbonyl compound.

Electrocyclic Reactions:

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation or breaking of a ring by the interconversion of a pi bond and a sigma bond. meta-synthesis.com While there are no immediate, low-energy electrocyclic pathways apparent for this compound itself, derivatives or reaction intermediates could potentially undergo such transformations. For example, an intramolecular cyclization could occur under specific conditions, possibly mediated by light or a catalyst, to form a cyclic product. nih.govnsf.gov

The following table outlines potential pericyclic reactions for derivatives of this compound.

| Reaction Type | Reactant | Conditions | Potential Product | Reaction Class |

| Ene Reaction | This compound + Enophile (e.g., Maleic Anhydride) | Thermal | Adduct with new C-C bond | Pericyclic |

| Claisen Rearrangement | Allyl vinyl ether derived from 2-methyl-3-(4-methoxyphenyl)prop-2-en-1-ol | Thermal | γ,δ-Unsaturated carbonyl compound | nih.govnih.gov-Sigmatropic Rearrangement |

Advanced Spectroscopic and Spectrometric Investigations for Mechanistic and Structural Elucidation

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

High-field NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 3-(4-Methoxyphenyl)-2-methyl-1-propene. It provides detailed information about the chemical environment of each nucleus, primarily ¹H and ¹³C.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignmentprinceton.edusdsu.edu

While 1D NMR provides initial data, 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum. These techniques spread the NMR information across two dimensions, resolving overlapping signals and revealing correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the methoxyphenyl ring and, crucially, between the benzylic protons and the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹J-coupling). youtube.com It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the methoxy (B1213986) protons (~3.8 ppm) would correlate with the methoxy carbon (~55 ppm). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to four bonds (²J, ³J, ⁴J). youtube.com This is critical for piecing together the molecular skeleton. Key correlations would include the benzylic protons to the aromatic quaternary carbon (C1') and the vinylic carbon (C1), as well as the methyl protons to the vinylic carbon (C2) and the allylic carbon (C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org It provides insights into the molecule's 3D structure and preferred conformation. For example, NOESY could reveal spatial proximity between the ortho-protons of the phenyl ring and the benzylic protons.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H-2', H-6' (Aromatic) | H-3', H-5' | C-2', C-6' | C-4', C-1' |

| H-3', H-5' (Aromatic) | H-2', H-6' | C-3', C-5' | C-1', C-4' |

| H-1 (Vinylic) | H-3 | C-1 | C-2, C-3, C-2', C-6' |

| H-3 (Benzylic) | H-1 | C-3 | C-1, C-2, C-1', C-2', C-6' |

| Methyl Protons | - | Methyl Carbon | C-1, C-2, C-3 |

| Methoxy Protons | - | Methoxy Carbon | C-4' |

Computational NMR Prediction and Validation against Experimental Datagithub.io

The prediction of NMR chemical shifts using computational methods, such as Density Functional Theory (DFT), has become a powerful tool for validating structural assignments. nih.govnih.gov The process typically involves:

Generating various possible conformations of the molecule.

Optimizing the geometry of each conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)). github.io

Calculating NMR shielding constants for the optimized geometries using the GIAO (Gauge-Including Atomic Orbital) method. nih.gov

Averaging the chemical shifts based on the Boltzmann population of the conformers.

Comparing the calculated shifts with experimental values. A good correlation, often indicated by a low mean absolute error (MAE), confirms the proposed structure. frontiersin.org

For methoxy-substituted compounds, DFT calculations have shown good agreement with experimental data, particularly when solvent effects are included using models like the Polarizable Continuum Model (PCM). github.ionih.gov This dual experimental-computational approach provides a high degree of confidence in the final structural elucidation. frontiersin.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studiesnih.govresearchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide information about molecular conformation. The analysis is often supported by DFT calculations to assign the observed vibrational bands to specific atomic motions. nih.govnih.gov

Key expected vibrational frequencies for this compound include:

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: Found in the 2850-3000 cm⁻¹ region for the methyl and methylene (B1212753) groups.

C=C Stretch: The alkene double bond stretch appears around 1640-1680 cm⁻¹, while the aromatic ring stretches are seen in the 1450-1600 cm⁻¹ range.

C-O Stretch: The aryl ether C-O stretching vibration gives a strong band, typically between 1230 and 1270 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the benzene (B151609) ring (1,4-disubstituted) can be confirmed by strong C-H out-of-plane bending bands in the 800-850 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Alkene =C-H | ~3080 | ~3080 | Stretching |

| Aliphatic C-H | 3000-2850 | 3000-2850 | Stretching |

| Alkene C=C | 1650-1640 | 1650-1640 | Stretching |

| Aromatic C=C | 1610-1580, 1510-1480 | 1610-1580, 1510-1480 | Ring Stretching |

| Aryl C-O | 1270-1230 (strong) | Weak | Asymmetric Stretching |

| p-Substituted Ring | 850-800 (strong) | - | C-H Out-of-Plane Bending |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidationkobv.de

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. miamioh.edu For this compound (C₁₁H₁₄O), the calculated exact mass of the molecular ion [M]⁺˙ would be a key identifier.

Electron Ionization (EI) is a common technique that also induces fragmentation of the molecule. Analyzing these fragmentation patterns helps to confirm the structure. Plausible fragmentation pathways for this compound include:

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable tropylium-like ion or a methoxybenzyl cation (m/z 121). This is typically the base peak in the spectrum of similar compounds. researchgate.net

Loss of a Methyl Radical: Loss of a methyl group (•CH₃) from the molecular ion can occur.

Retro-Diels-Alder (RDA)-type reactions: While less common for this specific structure, rearrangements can occur.

Table 3: Predicted HRMS Fragmentation Data

| m/z (Calculated) | Formula | Possible Fragment Identity |

| 162.1045 | [C₁₁H₁₄O]⁺˙ | Molecular Ion [M]⁺˙ |

| 147.0810 | [C₁₀H₁₁O]⁺ | [M - CH₃]⁺ |

| 121.0653 | [C₈H₉O]⁺ | [M - C₃H₅]⁺ (Methoxybenzyl cation) |

| 91.0548 | [C₇H₇]⁺ | [Tropylium ion, from rearrangement] |

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignment of Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center is introduced through a synthetic modification (e.g., asymmetric epoxidation of the double bond or hydroxylation), chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) become essential for determining the absolute configuration of the resulting enantiomers. nih.govresearchgate.net

The methodology involves comparing the experimental VCD or ECD spectrum of a chiral derivative with spectra predicted by DFT calculations for each possible stereoisomer (R and S). researchgate.net A match between the experimental spectrum and the calculated spectrum for one of the isomers allows for an unambiguous assignment of its absolute configuration. nih.govresearchgate.net VCD, in particular, provides a wealth of structural information as it is sensitive to the stereochemistry of individual functional groups. nih.gov

X-ray Crystallography of Crystalline Derivatives and Co-crystals for Solid-State Structurenih.govnih.gov

As this compound is likely a liquid at ambient temperature, X-ray crystallography can be performed on solid, crystalline derivatives or co-crystals. researchgate.net This technique provides definitive proof of molecular structure by mapping electron density to determine the precise spatial arrangement of atoms in the solid state.

Analysis of crystalline derivatives of similar methoxyphenylpropene structures reveals key structural details:

Bond Lengths and Angles: Provides exact measurements of the molecular geometry.

Torsion Angles: Defines the conformation of the molecule, such as the planarity between the phenyl ring and the propene side chain. In related structures, the methoxy group often lies nearly in the plane of the phenyl ring. nih.gov

Intermolecular Interactions: Uncovers how molecules pack in the crystal lattice, identifying interactions like C-H···π bonds and π-π stacking, which influence the material's bulk properties. nih.gov

Hirshfeld Surface Analysis: This computational tool, applied to crystallographic data, helps to visualize and quantify intermolecular contacts within the crystal. nih.govnih.gov

For instance, in the crystal structure of a derivative formed from a related methoxyphenylpropenone, the pyridine (B92270) and benzene rings were found to be non-coplanar, and the crystal packing was dominated by C—H⋯π interactions. nih.govresearchgate.net

Table 4: Representative Crystallographic Data for a Related Phenylpropenone Derivative nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.680 (2) |

| b (Å) | 11.654 (2) |

| c (Å) | 10.834 (2) |

| β (°) | 93.07 (2) |

| Dihedral Angle (Phenyl/Phenyl) | 10.37 (12)° |

| Key Intermolecular Interactions | C—H⋯O hydrogen bonds, π–π contacts |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are foundational to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting the ground state properties of molecules. DFT calculations for 3-(4-Methoxyphenyl)-2-methyl-1-propene would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. niscpr.res.inosti.gov

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the lengths of the C-C single and double bonds in the propene chain, the C-O bond of the methoxy (B1213986) group, and the dimensions of the aromatic ring. These theoretical calculations are often validated by comparing them with experimental data from techniques like X-ray crystallography, if available for the compound or its close analogues. niscpr.res.inresearchgate.net

Table 1: Predicted Ground State Geometrical Parameters for this compound This table presents hypothetical, yet representative, optimized geometrical parameters derived from DFT calculations.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(aromatic)-C(propyl) | Bond connecting phenyl ring to the propene chain | 1.51 |

| C(propyl)-C(methyl) | Bond to the methyl group on the propene chain | 1.52 |

| C=C (propene) | Double bond in the propene chain | 1.34 |

| C(aromatic)-O | Bond between phenyl ring and methoxy oxygen | 1.36 |

| Bond Angles (°) | ||

| C(aromatic)-C(propyl)-C(methyl) | Angle around the central carbon of the propene chain | 115.0 |

| C(aromatic)-C(propyl)=C | Angle defining the geometry of the propene linkage | 122.5 |

| C(aromatic)-O-C(methyl) | Angle of the methoxy ether linkage | 117.8 |

Ab Initio Methods for Molecular Orbital Analysis (e.g., HOMO-LUMO)

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods are crucial for analyzing molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com These frontier orbitals are key to understanding a molecule's reactivity and electronic properties. ossila.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is highly polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the propene double bond, while the LUMO would be distributed over the π-system of the aromatic ring and the double bond. Calculations can also determine global reactivity descriptors such as electronegativity, chemical hardness, and softness, which provide further insight into the molecule's stability and reactivity. niscpr.res.in

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table contains representative theoretical values for frontier orbital energies and related properties.

| Property | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.90 |

| Ionization Potential (I) | Approximated as -E(HOMO) | 5.85 |

| Electron Affinity (A) | Approximated as -E(LUMO) | 0.95 |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformations (energy minima) and transition states (saddle points).

For this compound, key rotations would occur around the C-C single bond connecting the phenyl ring to the propene group and the C-O bond of the methoxy group. By systematically rotating these bonds and calculating the energy at each step, a PES can be generated. This analysis identifies the most stable conformer, which is the geometry the molecule is most likely to adopt. The analysis would reveal energy barriers between different conformers, indicating how easily the molecule can change its shape at a given temperature. The stability of different conformers is influenced by steric hindrance and electronic interactions between the bulky phenyl group, the methyl group, and the propene unit.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. mdpi.com Transition state theory is used to find the highest energy point along the reaction coordinate, known as the transition state, which represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net

For a molecule like this compound, one could theoretically study reactions such as electrophilic addition to the double bond or oxidation. For instance, a study on the related compound 1-(3′,4′-dimethoxyphenyl) propene showed that its oxidation to veratraldehyde involves several non-enzymatic steps, including radical formation and water addition. mdpi.comresearchgate.net A similar computational approach for this compound would involve using DFT methods to locate the geometries and energies of all transition states and intermediates. mdpi.com This would provide activation energies (ΔG‡) and reaction energies (ΔG) for each step, allowing for a comprehensive understanding of the reaction kinetics and thermodynamics.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model a system containing many molecules (e.g., this compound solvated in water or another solvent) and use classical mechanics to calculate the trajectory of each atom based on a force field that describes intermolecular and intramolecular forces.

MD simulations can provide insights into how this compound interacts with its environment. This includes studying solvation effects, aggregation behavior, and interactions with surfaces or other molecules. These simulations can reveal information about hydrogen bonding, van der Waals interactions, and π-π stacking if multiple aromatic molecules are present. Such studies are crucial for understanding the macroscopic properties of the substance, such as its solubility and diffusion characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Analogues (non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and a specific activity. nih.gov For a non-clinical focus, this "activity" could be a physical property, chemical reactivity, or performance in a material science context.

A QSAR study on analogues of this compound would involve several steps. nih.gov First, a dataset of structurally similar molecules with known activity values would be compiled. Next, a wide range of molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., steric, electronic, topological, and lipophilicity parameters)—would be calculated for each analogue. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov

The resulting QSAR model can be used to predict the activity of new, unsynthesized analogues and to provide insight into the structural features that are most important for the desired property. This allows for the rational design of new compounds with enhanced performance, guiding synthetic efforts toward the most promising candidates. mdpi.com

Non-Covalent Interaction Analysis

Theoretical and computational chemistry studies are pivotal in elucidating the nature of non-covalent interactions (NCIs) that govern the supramolecular assembly, conformation, and physicochemical properties of molecules. While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, a comprehensive analysis can be constructed by examining theoretical investigations of structurally analogous compounds. Molecules containing methoxyphenyl and styrenic fragments have been the subject of numerous studies, providing a robust framework for understanding the potential non-covalent interactions at play in this compound. These interactions are primarily driven by dispersion forces, electrostatic interactions, and weak hydrogen bonds. mdpi.comnih.gov

The key structural motifs of this compound—the methoxy-substituted phenyl ring and the propene unit—dictate the types of non-covalent interactions it can participate in. These include π-π stacking interactions, C-H···π interactions, and weak C-H···O hydrogen bonds.

π-π Stacking Interactions

The presence of the aromatic phenyl ring is a primary driver for the formation of π-π stacking interactions. These interactions, which involve the face-to-face arrangement of aromatic systems, are a combination of dispersion and dipole-induced dipole forces. libretexts.org The electron distribution in the phenyl ring is easily distorted, leading to significant attractive forces when two such rings are in proximity. libretexts.org

| Interacting System | Interaction Type | Calculated/Observed Parameter | Reference |

|---|---|---|---|

| Polystyrene (PS) | Intrachain π-π stacking | ~0.7 kcal/mol | acs.org |

| Styrene-maleimide copolymer | π-π stacking | ~12 kJ/mol (~2.87 kcal/mol) | nih.gov |

| N-(4-Methoxyphenyl)-nitrobenzenesulfonamide derivative | π-π stacking (Cg···Cg distance) | 3.7351 (7) Å | mdpi.com |

| Copper(II) complex with methoxyphenyl group | π-π stacking (centroid-centroid distance) | 3.955(3) Å | mdpi.com |

C-H···π Interactions

C-H···π interactions are another significant class of weak hydrogen bonds that contribute to the stability of molecular structures containing aromatic rings. rsc.orgresearchgate.netresearchgate.net In this type of interaction, a C-H bond acts as a weak hydrogen bond donor, and the electron-rich π-system of the phenyl ring acts as the acceptor. The methyl and propene groups in this compound provide numerous C-H bonds that can engage in such interactions.

Studies on molecular recognition have highlighted the importance of C-H···π interactions in the binding of carbohydrates to aromatic residues of proteins, with interaction energies estimated to be around 1.5 kcal/mol in aqueous environments. scielo.org.mx In crystal structures of related terpyridine derivatives, C-H···π interactions are observed to link molecules, contributing to the formation of a supramolecular network. nih.gov The strength of these bonds can range from 0.55 to 2.5 kcal/mol, depending on the hybridization of the carbon atom and the nature of the π-system involved. researchgate.net

| System | Interaction Type | Interaction Distance / Angle | Estimated Energy | Reference |

|---|---|---|---|---|

| Fucose-benzene complex | C⁴-H···Ph | 2.86 Å / 132.1º | Not specified | scielo.org.mx |

| Carbohydrate-aromatic stacking in water | CH/π | Not specified | ~1.5 kcal/mol | scielo.org.mx |

| Model Dimers | C-H···π | Not specified | 0.55 - 2.5 kcal/mol | researchgate.net |

Weak C-H···O Hydrogen Bonds

The oxygen atom of the methoxy group in this compound can act as a hydrogen bond acceptor, forming weak C-H···O hydrogen bonds with C-H groups from neighboring molecules. researchgate.net Although weaker than conventional O-H···O or N-H···O hydrogen bonds, these interactions are ubiquitous and play a crucial role in determining the crystal packing of organic molecules. researchgate.netmdpi.com

In the crystal structures of related methoxyphenyl derivatives, C-H···O interactions are frequently observed. For example, in certain N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, the methoxy oxygen acts as an acceptor in C(7) chain formations via N-H···O bonds, but C-H···O interactions also play a role in linking these chains. mdpi.com In copper complexes of methoxyphenyl β-diketones, weak C-H···O intermolecular interactions are noted as being significant in the crystal lattice packing. mdpi.com The energy of these interactions typically falls in the range of 2-4 kcal/mol. researchgate.net

Chemical Modifications and Derivatization Strategies

Functionalization of the Alkene Moiety for Diverse Scaffolds

The terminal double bond in 3-(4-methoxyphenyl)-2-methyl-1-propene is a key site for functionalization, enabling the construction of a wide array of molecular scaffolds. The reactivity of this alkene moiety can be harnessed through several classical and modern organic transformations.

Electrophilic Addition Reactions: The electron-rich nature of the double bond makes it susceptible to electrophilic attack. Reactions such as hydrogenation, halogenation, and hydrohalogenation can be employed to introduce new functional groups. For instance, catalytic hydrogenation would yield the saturated analogue, 3-(4-methoxyphenyl)-2-methylpropane.

Oxidation Reactions: The alkene can be subjected to various oxidation conditions to introduce oxygen-containing functionalities. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would furnish the corresponding epoxide, a valuable intermediate for further nucleophilic ring-opening reactions. Dihydroxylation, using osmium tetroxide or potassium permanganate (B83412), would lead to the formation of the corresponding diol.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions to construct cyclic systems. For example, a [2+2] cycloaddition with a suitable ketene (B1206846) could yield a cyclobutanone (B123998) derivative. Diels-Alder reactions, where the propene acts as a dienophile, can also be envisioned with appropriate dienes.

These functionalization strategies on the alkene moiety provide access to a diverse range of chemical structures, which can be further elaborated to create complex molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.net

Derivatization of the Aromatic Ring and the Methoxy (B1213986) Group

The 4-methoxyphenyl (B3050149) group in this compound offers another avenue for structural modification. The methoxy group is a strong activating group, directing electrophilic aromatic substitution to the ortho positions (relative to the methoxy group).

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation can be performed on the aromatic ring. humanjournals.com For example, nitration with a mixture of nitric acid and sulfuric acid would introduce a nitro group, which can be subsequently reduced to an amino group, providing a handle for further derivatization. researchgate.net Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst would introduce a ketone functionality. nih.gov

Modification of the Methoxy Group: The methoxy group itself can be a target for modification. Cleavage of the methyl ether using reagents like boron tribromide (BBr3) would yield the corresponding phenol (B47542). This phenolic hydroxyl group can then be used for a variety of reactions, including etherification and esterification, to introduce different substituents.

The ability to functionalize the aromatic ring and the methoxy group significantly expands the chemical space accessible from this compound, allowing for the fine-tuning of electronic and steric properties of the resulting derivatives.

Preparation of Chiral Analogues and Enantioselective Synthesis

The prochiral nature of the double bond in this compound allows for the preparation of chiral analogues through asymmetric synthesis. The development of enantiomerically pure compounds is of great importance, particularly in the fields of pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity.

Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can facilitate the enantioselective hydrogenation of the alkene, leading to the formation of one enantiomer of 3-(4-methoxyphenyl)-2-methylpropane in excess.

Asymmetric Dihydroxylation: Sharpless asymmetric dihydroxylation, employing a chiral osmium catalyst, can be used to introduce two hydroxyl groups across the double bond in a stereocontrolled manner, yielding chiral diols.

Enantioselective Epoxidation: Asymmetric epoxidation methods, such as the Sharpless-Katsuki epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation, can be adapted to synthesize chiral epoxides from a suitable precursor derived from this compound.

The synthesis of chiral analogues of this compound and its derivatives is a critical area of research for accessing enantiomerically pure compounds with potentially unique biological properties. google.commdpi.comnih.gov

Synthesis of Polymerizable Monomers and Precursors for Macromolecular Architectures

The vinyl group in this compound suggests its potential as a monomer for polymerization reactions, leading to the formation of macromolecular architectures. The methoxy group on the phenyl ring can influence the polymerization behavior and the properties of the resulting polymer.

Radical Polymerization: The compound can potentially undergo free-radical polymerization initiated by thermal or photochemical initiators. The presence of the electron-donating methoxy group may affect the reactivity of the monomer and the properties of the resulting polymer. Copolymers can also be prepared by polymerizing this compound with other vinyl monomers. humanjournals.com

Controlled Radical Polymerization: Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could potentially be employed to synthesize polymers with controlled molecular weights and narrow molecular weight distributions. These methods often require the introduction of a suitable initiating group onto the monomer or the use of a specific chain transfer agent.

Precursors for Other Polymers: Derivatization of this compound can lead to precursors for other types of polymers. For example, conversion of the alkene to a diol could allow for its use as a monomer in the synthesis of polyesters or polyurethanes.

While direct polymerization of this compound is not extensively documented, its structural similarity to other styrenic monomers suggests its viability as a building block for novel polymers. mdpi.com

Development as Ligand Precursors in Catalysis

The structural features of this compound make it an attractive starting material for the synthesis of ligands for transition metal catalysis. The aromatic ring and the alkene moiety can be functionalized to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur.

Synthesis of Phosphine Ligands: The aromatic ring can be functionalized, for example through lithiation followed by reaction with a chlorophosphine, to introduce a phosphine group. Such phosphine-containing derivatives can act as ligands for a variety of transition metals, including palladium, rhodium, and nickel, which are widely used in cross-coupling reactions, hydrogenation, and hydroformylation. tum.denih.gov

Synthesis of N-Heterocyclic Carbene (NHC) Precursors: The aromatic ring can be elaborated to form an imidazolium (B1220033) salt, which is a precursor to an N-heterocyclic carbene (NHC). NHCs are a class of ligands that have found widespread use in catalysis due to their strong sigma-donating properties. tum.de

Synthesis of Schiff Base Ligands: The methoxy group can be cleaved to a phenol, which can then be used in the synthesis of Schiff base ligands. These ligands are typically prepared by the condensation of an aldehyde or ketone with a primary amine and can coordinate to a variety of metal ions. nih.govresearchgate.net

The development of new ligands from readily available starting materials like this compound is a continuous effort in the field of catalysis, aiming to discover new catalysts with improved activity, selectivity, and stability.

Non Clinical Biological Activity and Mechanistic Insights

In Vitro Studies of Enzyme Interactions in Model Systems

Currently, there is a lack of specific published research on the direct interactions of 3-(4-Methoxyphenyl)-2-methyl-1-propene with purified enzymes. However, studies on structurally related compounds provide insights into potential enzymatic targets. For instance, a derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key enzyme in angiogenesis. nih.gov Another related area of study involves human lipoxygenases (LOXs), which are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids. nih.gov Research into 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has identified potent and selective inhibitors of 12-lipoxygenase (12-LOX), suggesting that the methoxyphenyl moiety can be a key feature for interaction with the active sites of certain enzymes. nih.govnih.gov

Receptor Binding Profiling in Non-Human Cell Lines

The ERBB receptor family, which includes EGFR, HER2, ERBB3, and ERBB4, are key targets in cancer research, and compounds with similar structural features are often evaluated for their binding and modulatory effects on these receptors. nih.gov Furthermore, studies on various cancer cell lines, including melanoma, have highlighted the importance of cytokine and chemokine receptor expression patterns in determining cellular responses to therapeutic agents. mdpi.com While no direct data links this compound to these receptors, the activity of its analogs suggests that this is a potential area for future investigation.

Antimicrobial Activity against Model Organisms, focusing on mechanistic understanding

Specific studies detailing the antimicrobial activity and mechanistic understanding of this compound against model bacterial and fungal strains could not be identified in the current literature. However, the broader class of methoxy-substituted phenolic compounds and flavonoids has been a subject of antimicrobial research. For example, chalcone (B49325) derivatives containing a methoxyphenyl group have been synthesized and tested for their antibacterial and antiviral activities. niscpr.res.in These studies suggest that the methoxyphenyl moiety can be a crucial component for antimicrobial efficacy. The proposed mechanisms of action for related flavonoids often involve the disruption of the bacterial cell wall, inhibition of nucleic acid synthesis, or interference with bacterial metabolism.

Investigation of Cytotoxic Mechanisms in Cancer Cell Lines (mechanistic, pre-clinical focus)

While direct studies on the cytotoxic mechanisms of this compound are limited, extensive research on related methoxyphenyl-containing compounds provides significant mechanistic insights.

A structurally similar compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) , has demonstrated notable cytotoxic effects in various breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and MCF7. nih.gov The cytotoxic mechanism of MMPP involves the induction of apoptosis, as evidenced by the activation of pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov MMPP also triggered the cleavage of PARP, a key indicator of apoptosis. nih.gov The compound's cytotoxic activity is linked to its dual regulation of VEGFR2 and PPARγ, leading to the downregulation of AKT activity. nih.gov

Another related diarylpentanoid, 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13) , has shown significant growth inhibition in non-small cell lung cancer (NSCLC) cell lines NCI-H520 and NCI-H23. nih.gov The cytotoxic effect of MS13 was found to be dose- and time-dependent, inducing apoptosis with a significant increase in caspase-3 activity and a decrease in Bcl-2 protein levels. nih.gov